molecular formula C16H21Cl2NO2 B166651 Piperalin CAS No. 3478-94-2

Piperalin

Cat. No. B166651
CAS RN: 3478-94-2
M. Wt: 330.2 g/mol
InChI Key: BZGLBXYQOMFXAU-UHFFFAOYSA-N
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Description

Piperalin is a compound that is not widely discussed in the literature. It appears to be related to piperacillin, a potent β-lactam/β-lactamase inhibitor antibiotic commonly prescribed in the intensive care unit setting1. However, the specific properties and uses of piperalin itself are not well-documented.



Synthesis Analysis

The synthesis of piperalin is not explicitly detailed in the literature. However, there are studies on the synthesis of related compounds such as piperine2. Piperine, a simple and pungent alkaloid, is isolated from several plants of Piperaceae2. The synthesis of these related compounds may provide some insight into potential methods for synthesizing piperalin.



Chemical Reactions Analysis

The chemical reactions involving piperalin are not well-documented. However, related compounds such as piperine have been studied for their chemical reactions5. For example, piperine has been found to alter gastrointestinal disorders and the bioavailability of several drugs5.



Physical And Chemical Properties Analysis

The physical and chemical properties of piperalin are not well-documented in the literature. However, databases such as PubChem provide some basic information3. For a more detailed analysis, further research would be required.


Scientific Research Applications

Fungicide Mechanism

Piperalin is known for its use as a fungicide, particularly effective against powdery mildews on ornamentals. Research has shown that piperalin inhibits growth and ergosterol biosynthesis in Ustilago maydis, a type of fungus. It causes the accumulation of various sterols, indicative of the inhibition of specific enzymes involved in sterol biosynthesis, affecting the fungal growth and development (Schneegurt & Henry, 1992).

Therapeutic Potential

Piperalin's potential therapeutic applications are vast. Studies have explored its antidepressant, anxiolytic, antipyretic, and thrombolytic properties. For instance, a study on Piper nigrum (black pepper, which contains piperalin-like compounds) found dose-dependent effectiveness in these areas, showing significant results in various in vivo and in vitro tests (Emon et al., 2021).

Anti-inflammatory Properties

Piper species, including those containing piperalin, have been recognized for their anti-inflammatory effects. Systematic reviews have highlighted their use in traditional medicine for treating inflammatory diseases. Studies have validated their anti-inflammatory properties, suggesting their potential in developing new therapeutics (Lima et al., 2020).

Anticancer Activities

Piperalin and its derivatives have shown promising anticancer activities. Studies have demonstrated that compounds like piperine, found in Piper species, inhibit tumor invasion and migration, indicating potential for cancer treatment. These effects are observed through the modulation of various cellular pathways and inhibition of critical enzymes and proteins involved in cancer progression (Hwang et al., 2011).

Pharmacological and Bioavailability Enhancement

Piper species, including those with piperalin, have been studied for their role in enhancing the bioavailability of drugs. They are known to increase the absorption of certain drugs in the gastrointestinal tract, potentially making them more effective. This property is especially significant in the context of Ayurvedic medicine, where these herbs are often used in combination with other drugs (Atal et al., 1981).

Future Directions

The future directions of piperalin research are not explicitly stated in the literature. However, the wide range of biological properties displayed by related compounds such as piperine suggests potential areas of interest8. These include antitumor activity, anti-inflammatory activity, antioxidant activity, and effects on drug bioavailability8. Further research into piperalin could explore these areas.


Please note that this analysis is based on the limited information available in the literature and may not fully capture all aspects of piperalin. Further research would be needed for a more comprehensive understanding.


properties

IUPAC Name

3-(2-methylpiperidin-1-yl)propyl 3,4-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21Cl2NO2/c1-12-5-2-3-8-19(12)9-4-10-21-16(20)13-6-7-14(17)15(18)11-13/h6-7,11-12H,2-5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGLBXYQOMFXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCCOC(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7032634
Record name Piperalin
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Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Amber liquid; [Hawley]
Record name Piperalin
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Boiling Point

156-157 °C @ 20 mm Hg
Record name PIPERALIN
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Flash Point

71.1 C / 160 F
Record name PIPERALIN
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Solubility

Solubility: 3-5 g/100 ml in acetonitrile, 5-10 g/100 ml in hexane, and 5-10 g/100 ml in methanol, Miscible in acetone, chloroform, dichloromethane, ethyl acetate, and toluene., Miscible with paraffin hydrocarbon, aromatic hydrocarbon, and chlorinated hydrocarbon solvents., In water, 20 mg/l, temp not specified
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Density

1.18 g/cu cm
Record name PIPERALIN
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Mechanism of Action

Piperalin is a fungicide used for the control of powdery mildews on ornamentals... /and/ is a potent inhibitor of growth and ergosterol biosynthesis in sporidia of Ustilago maydis..., Microdochium nivale, a wheat pathogenic filamentous fungus, appeared to be ... sensitive in in vivo laboratory assays to ... piperalin ... . It accumulated 8-sterols when grown in the presence of ... /piperilin/ ... Thus, in M. nivale, /piperilin/... seemed to be /a/ ... good inhibitor of the sterol 8 7-isomerase. This hypothesis was then confirmed by sterol 8 7-isomerase inhibition assays in cell-free enzyme systems.
Record name PIPERALIN
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Product Name

Piperalin

Color/Form

Viscous amber liquid

CAS RN

3478-94-2
Record name Piperalin
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Record name Piperalin
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Record name Piperalin
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Record name 3-(2-methylpiperidino)propyl 3,4-dichlorobenzoate
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Record name 3-(2-METHYLPIPERIDINO)PROPYL 3,4-DICHLOROBENZOATE
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Record name PIPERALIN
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Melting Point

Decomposes at 208 °C
Record name PIPERALIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7058
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
186
Citations
AN Markoglou, BN Ziogas - European journal of plant pathology, 2002 - Springer
… piperalin were isolated in a mutation frequency of 2.4 × 10 −5 after UV-irradiation and selection on media containing 50μgml −1 piperalin… high resistance to piperalin (resistance factor, Rf…
Number of citations: 2 link.springer.com
MA Schneegurt, MJ Henry - Pesticide biochemistry and physiology, 1992 - Elsevier
… Piperalin is a fungicide used for the control of powdery mildews on … that piperalin is a potent inhibitor of growth and ergosterol biosynthesis in sporidia of Ustilago maydis. Piperalin at con…
Number of citations: 19 www.sciencedirect.com
SE Newman, MJ Roll, RJ Harkrader - HortScience, 1999 - journals.ashs.org
… pentahydrate, piperalin, and … , and piperalin reduced the symptoms of infection 50%, 75%, and 85%, respectively. Subsequent studies demonstrated that a tank mix of QBA and piperalin …
Number of citations: 48 journals.ashs.org
MJ Roll, SE Newman, RJ Harkrader - HortScience, 1997 - journals.ashs.org
… combined with piperalin as a tank mix. The QBA was applied at 150 mg/L and piperalin, at … Initial infection for the QBA/piperalin combination spray was 45% of the leaflet surface area, …
Number of citations: 0 journals.ashs.org
D Debieu, J Bach, A Arnold, S Brousset, M Gredt… - Pesticide Biochemistry …, 2000 - Elsevier
… , a wheat pathogenic filamentous fungus, appeared to be very sensitive in in vivo laboratory assays to fenpropimorph and tridemorph and to a lesser extent to fenpropidin, piperalin, and …
Number of citations: 37 www.sciencedirect.com
DS Mueller, YC Hung, RD Oetting… - Plant …, 2003 - Am Phytopath Society
… AUDPC values and powdery mildew levels at week 7 in treatments with EO water alternating weekly with piperalin or triadimefon were significantly lower than in treatments with EO …
Number of citations: 43 apsjournals.apsnet.org
SE Newman, MJ Roll, RJ Harkrader - HortScience, 1999 - journals.ashs.org
… pentahydrate, piperalin, and … , and piperalin reduced the symptoms of infection 50%, 75%, and 85%, respectively. Subsequent studies demonstrated that a tank mix of QBA and piperalin …
Number of citations: 0 journals.ashs.org
P Adler, CJ Teskey, D Kaiser, M Holy, HH Sitte… - Nature Chemistry, 2019 - nature.com
… We thus targeted a fluorinated analogue (12) of piperalin, a fungicide used to control … deprotection of the alcohol and subsequent esterification, fluoro-piperalin 12 was obtained. …
Number of citations: 79 www.nature.com
AN Markoglou, BN Ziogas - Journal of Phytopathology, 2001 - Wiley Online Library
… Cross‐resistance studies with other Sterol Biosynthesis inhibitors (SBIs) showed that the U/fpd‐mutant isolates exhibited a positive cross‐resistance to the piperidine piperalin and to …
Number of citations: 5 onlinelibrary.wiley.com
P Leroux, M Gredt, P Boeda - Pesticide science, 1988 - Wiley Online Library
… All the fast‐growing strains were tolerant to fenpropimorph and fenpropidin whereas the slow‐growing ones were susceptible; the reverse was true with piperalin and tridemorph. All the …
Number of citations: 54 onlinelibrary.wiley.com

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